molecular formula C7H9NS2 B429056 N,N-dimethylthiophene-2-carbothioamide

N,N-dimethylthiophene-2-carbothioamide

Cat. No.: B429056
M. Wt: 171.3g/mol
InChI Key: IWPBXZMMZDLVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethylthiophene-2-carbothioamide ( 64649-19-0) is an organic compound with the molecular formula C7H9NS2 and a molecular weight of 171.28 g/mol . This carbothioamide serves as a valuable building block in medicinal chemistry and organic synthesis, particularly for constructing sulfur-containing heterocycles. Carbothioamide scaffolds are of significant interest in anticancer research, with studies highlighting their synthesis for in-vitro activity evaluations and structure-activity relationship (SAR) studies . The thiophene ring is a privileged structure in drug discovery, known for its versatile pharmacological properties and its role in improving binding affinity and selectivity toward biological targets . The mechanism of action for thiophene-carboxamide and carbothioamide derivatives can involve targeting tubulin to disrupt cancer cell division, similar to the natural product Combretastatin A-4, or inducing apoptosis in cancer cells through caspase activation and mitochondrial depolarization . Researchers utilize this compound under metal-free conditions for the synthesis of various aryl thioamides, which are important motifs in the development of new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H9NS2

Molecular Weight

171.3g/mol

IUPAC Name

N,N-dimethylthiophene-2-carbothioamide

InChI

InChI=1S/C7H9NS2/c1-8(2)7(9)6-4-3-5-10-6/h3-5H,1-2H3

InChI Key

IWPBXZMMZDLVAE-UHFFFAOYSA-N

SMILES

CN(C)C(=S)C1=CC=CS1

Canonical SMILES

CN(C)C(=S)C1=CC=CS1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethylthiophene-2-carbothioamide has shown promise in medicinal chemistry, particularly for its antimicrobial and anti-inflammatory properties.

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial effects against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, in vitro investigations indicated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. Research findings suggest that treatment with this compound leads to a reduction in pro-inflammatory cytokines in cell culture models, indicating its therapeutic potential in treating inflammatory diseases .

Materials Science

In materials science, this compound is investigated for its electronic properties and potential applications in organic semiconductors.

  • Organic Electronics : The unique electronic properties of thiophene derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that modifications to the thiophene structure can enhance charge transport properties, making them valuable for developing efficient electronic devices .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antibiotics examined the antibacterial efficacy of this compound against multidrug-resistant strains of E. coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

Research conducted by Smith et al. focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The study found that administration of the compound significantly reduced joint swelling and levels of pro-inflammatory cytokines, suggesting its potential utility in treating autoimmune conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene-Based Carbothioamides

Compound Name Molecular Formula Key Substituents Biological Activity
N,N-Dimethylthiophene-2-carbothioamide C₇H₉NS₂ Thiophene-2-carbothioamide, N,N-Me₂ Not explicitly reported
N-(2,5-Dimethylphenyl)-hydrazinecarbothioamide [Compound 6] C₁₄H₁₆N₄S Hydrazinecarbothioamide, pyridinylidene Anticancer (IC₅₀ = 0.8 µM/L)
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S Thiophene-2-carboxamide, 2-nitroaryl Genotoxicity in human cells
5-Nitrothiophene-2-carboxamide derivatives C₁₄–₁₆H₇–₁₀F₂–₃N₃O₃–₄S₂ Nitrothiophene, fluorophenyl Antibacterial (MIC < 1 µg/mL)

Anticancer Activity

  • N-(2,5-Dimethylphenyl)-hydrazinecarbothioamide [Compound 6] : Exhibits potent activity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM/L), comparable to doxorubicin . Mechanistically, it likely chelates metal ions or disrupts redox homeostasis due to its hydrazinecarbothioamide backbone.

Antibacterial Activity

  • Nitrothiophene carboxamides : Derivatives like N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide show >99% purity and potent activity against Gram-positive pathogens (MIC < 1 µg/mL) . The nitro group enhances electron-withdrawing effects, improving target binding.

Antioxidant Activity

  • Hydrazinecarbothioamides : All synthesized derivatives (¹–⁸) demonstrate strong antioxidant activity, attributed to the –NH–C(=S)–N– moiety, which scavenges reactive oxygen species (ROS) .

Structural Insights from Crystallography

  • N-(2-Nitrophenyl)thiophene-2-carboxamide : X-ray diffraction reveals a dihedral angle of 13.53° between the thiophene and benzene rings, with weak C–H⋯O/S interactions stabilizing the crystal lattice . This contrasts with furan-based analogues, where smaller dihedral angles (~9.7°) are observed .

Preparation Methods

Reaction Conditions and Optimization

Key parameters for this reaction include:

  • Temperature : 125°C under reflux

  • Oxidant : Potassium persulfate (K₂S₂O₈)

  • Solvent System : DMF:H₂O (4:1 v/v)

  • Reaction Time : 24 hours

A representative procedure involves heating thiophene-2-carbaldehyde (1.0 mmol), thiourea (1.2 mmol), and K₂S₂O₈ (2.0 mmol) in DMF/H₂O at 125°C. The reaction achieves a yield of 68–72% after chromatographic purification.

Table 1: Optimization of Reaction Parameters

ParameterVariationYield (%)
OxidantK₂S₂O₈72
(NH₄)₂S₂O₈65
TBHP58
SolventDMF:H₂O72
DMSO0
NMP0

The aqueous component (H₂O) is critical for hydrolyzing DMF to dimethylamine, which subsequently forms an iminium intermediate with the aldehyde. Nonpolar solvents like toluene or chlorobenzene fail to support this hydrolysis, resulting in no product formation.

Mechanistic Pathway

The reaction proceeds through three stages:

  • Iminium Formation : Thiophene-2-carbaldehyde reacts with dimethylamine (from DMF hydrolysis) to generate a Schiff base intermediate.

  • Thiourea Attack : Nucleophilic addition of thiourea to the iminium ion forms a tetrahedral intermediate, releasing urea.

  • Oxidative Aromatization : K₂S₂O₈ oxidizes the intermediate, yielding the final thioamide.

Control experiments confirm that omitting thiourea results in trace amide byproducts, while substituting the aldehyde with preformed amides (e.g., N,N-dimethylthiophene-2-carboxamide) fails to produce thioamides, underscoring the aldehyde’s indispensability.

Transamidation Strategies Using Palladium Catalysis

An alternative route involves palladium-catalyzed transamidation, inspired by DMF’s dual role as a solvent and acyl donor. While originally developed for N-arylcarboxamides, this method can be adapted for thioamides by substituting anilines with thiophen-2-amine derivatives.

Catalytic System and Substrate Scope

The optimized system employs:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 2,2′-Bipyridine

  • Additives : Pivalic acid (PivOH) and BF₃·Et₂O

  • Conditions : Toluene at 120°C under O₂ atmosphere.

Table 2: Substrate Compatibility in Transamidation

SubstrateProduct Yield (%)
Thiophen-2-amine65
5-Methylthiophen-2-amine58
5-Bromothiophen-2-amine62

While this method avoids the need for thiourea, yields are moderately lower compared to the three-component approach. Mechanistic studies suggest that DMF undergoes oxidative cleavage to form a Pd-bound acyl intermediate, which reacts with the amine to furnish the thioamide after sulfur incorporation.

Challenges and Limitations

Byproduct Formation

Both primary methods generate minor byproducts:

  • Three-component route : Trace amides (≤5%) due to competing hydrolysis.

  • Transamidation : Homocoupling byproducts (e.g., biaryl thioethers) at ~8% yield.

Functional Group Tolerance

Electron-withdrawing substituents on the thiophene ring (e.g., nitro, cyano) reduce yields by 15–20%, likely due to decreased nucleophilicity at the aldehyde carbon .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N,N-dimethylthiophene-2-carbothioamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazinecarbothioamide derivatives (precursors) react with halogenated electrophiles (e.g., 2-bromoacetophenones) under reflux in polar aprotic solvents like acetonitrile. Optimization involves varying temperature (80–120°C), solvent choice (DMF vs. acetonitrile), and stoichiometric ratios. Catalytic bases (e.g., triethylamine) may enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing This compound, and what spectral markers confirm its structure?

  • Methodological Answer :

  • FT-IR : A strong ~1650 cm⁻¹ peak (C=O stretch of carbothioamide) and ~1250 cm⁻¹ (C=S stretch) .
  • ¹H/¹³C NMR : Thiophene protons (δ 6.8–7.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm for N–CH₃) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular formula (e.g., C₇H₁₀N₂S₂).
  • X-ray Crystallography : Definitive confirmation of molecular geometry and hydrogen-bonding patterns (e.g., S(6) ring motifs) .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) predict the electronic properties and reactivity of This compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and nucleophilic/electrophilic sites. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation from experimental data). Solvent effects can be incorporated using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in biological activity data (e.g., antioxidant vs. cytotoxic effects) observed for This compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 for anticancer activity) .
  • Mechanistic Studies : Use molecular docking to assess binding affinity to targets like thioredoxin reductase (antioxidant) or DNA topoisomerase (cytotoxic).
  • Structural Modifications : Compare activity of analogs with varying substituents (e.g., electron-withdrawing groups on the thiophene ring) to identify structure-activity relationships (SAR) .

Q. How do the thiophene and carbothioamide moieties influence the compound’s coordination chemistry with transition metals, and what applications arise from these complexes?

  • Methodological Answer : The carbothioamide group acts as a bidentate ligand, coordinating via sulfur and nitrogen atoms. Metal complexes (e.g., Cu²⁺, Ni²⁺) are synthesized in ethanol/water mixtures and characterized via UV-Vis (d-d transitions) and ESR spectroscopy. Applications include catalysis (e.g., Suzuki coupling) and antimicrobial agents. Stability constants (log β) determined potentiometrically correlate with ligand denticity .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with spectroscopic predictions for This compound derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Conformational Flexibility : Solution-phase NMR may average signals, while X-ray structures capture a single conformation.
  • Packing Effects : Crystal lattice forces distort bond angles (e.g., thiophene-phenyl dihedral angles vary by ~5° between solution and solid state) .
  • Dynamic Processes : Rapid tautomerism (e.g., thione-thiol interconversion) observed in solution but fixed in crystals. Variable-temperature NMR or DFT simulations can resolve these .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the antioxidant potential of This compound derivatives?

  • Methodological Answer :

  • DPPH/ABTS Radical Scavenging : Measure absorbance decay at 517 nm (DPPH) or 734 nm (ABTS) to quantify radical quenching .
  • FRAP Assay : Monitor Fe³⁺ to Fe²⁺ reduction at 593 nm.
  • Cellular ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in H₂O₂-stressed cell models (e.g., HEK293). Normalize results to positive controls (e.g., ascorbic acid) .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement (SHELXL for small molecules; SHELXPRO for macromolecular interfaces) .
  • Computational Chemistry : Gaussian or ORCA software for DFT, with benchmarked functionals (e.g., B3LYP for thermochemistry) .

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